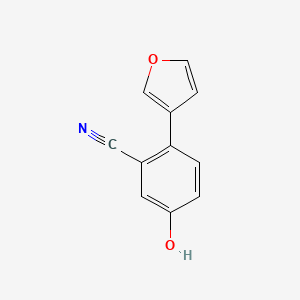
2-(3-Furanyl)-5-hydroxybenzonitrile
Übersicht
Beschreibung
2-(3-Furanyl)-5-hydroxybenzonitrile is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound features a furan ring attached to a benzonitrile moiety, with a hydroxyl group at the 5-position of the benzene ring. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furanyl)-5-hydroxybenzonitrile typically involves the reaction of 2-furan-3-yl-benzonitrile with a hydroxylating agent. One common method is the hydroxylation of the benzene ring using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at elevated temperatures . This reaction proceeds through the formation of an intermediate, which is then deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Furanyl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-Furan-3-yl-5-oxo-benzonitrile.
Reduction: Formation of 2-Furan-3-yl-5-hydroxy-benzylamine.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Furanyl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-(3-Furanyl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the nitrile group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity and inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furan-3-yl-benzonitrile: Lacks the hydroxyl group, resulting in different chemical and biological properties.
5-Hydroxy-2-furan-3-yl-benzaldehyde: Contains an aldehyde group instead of a nitrile group.
2-Furan-3-yl-5-methoxy-benzonitrile: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2-(3-Furanyl)-5-hydroxybenzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which impart distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the nitrile group provides a site for further chemical modifications .
Eigenschaften
CAS-Nummer |
943749-64-2 |
|---|---|
Molekularformel |
C11H7NO2 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
2-(furan-3-yl)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H7NO2/c12-6-9-5-10(13)1-2-11(9)8-3-4-14-7-8/h1-5,7,13H |
InChI-Schlüssel |
QFWUVMFRYCEYLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C#N)C2=COC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














